N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is a complex organic compound that belongs to the class of Schiff bases. This compound is characterized by the presence of a quinoline ring system and a dimethylamino group attached to an aniline moiety. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; ethanol or tetrahydrofuran as solvents; room temperature to reflux conditions.
Substitution: Halides, alkoxides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and luminescent properties.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-{(E)-[(quinolin-2-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-3-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-5-yl)methylidene]amino}aniline
Uniqueness
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is unique due to its specific quinoline substitution pattern, which influences its electronic properties and reactivity. This unique structure allows for distinct interactions with biological targets and metal ions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52688-64-9 |
---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-(quinolin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)16-9-7-15(8-10-16)20-13-14-11-12-19-18-6-4-3-5-17(14)18/h3-13H,1-2H3 |
InChI Key |
SEVZKLHYHFVPPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.